Cas no 1330335-52-8 (N-{2-4-(benzenesulfonyl)piperazin-1-ylethyl}-2-phenoxyacetamide hydrochloride)

N-{2-[4-(Benzenesulfonyl)piperazin-1-yl]ethyl}-2-phenoxyacetamide hydrochloride is a synthetic organic compound featuring a benzenesulfonyl-substituted piperazine core linked to a phenoxyacetamide moiety via an ethyl spacer, with hydrochloride salt formation enhancing solubility. This structure suggests potential utility as an intermediate in pharmaceutical research, particularly for targeting central nervous system (CNS) or receptor-modulating applications due to the piperazine and aromatic motifs. The hydrochloride form improves handling and stability for synthetic processes. Its defined molecular architecture allows for precise modifications in drug discovery, while the sulfonyl group may confer metabolic stability. Suitable for controlled experimental use under standard laboratory conditions.
N-{2-4-(benzenesulfonyl)piperazin-1-ylethyl}-2-phenoxyacetamide hydrochloride structure
1330335-52-8 structure
Product name:N-{2-4-(benzenesulfonyl)piperazin-1-ylethyl}-2-phenoxyacetamide hydrochloride
CAS No:1330335-52-8
MF:C20H26ClN3O4S
MW:439.956142902374
CID:6380868
PubChem ID:44961393

N-{2-4-(benzenesulfonyl)piperazin-1-ylethyl}-2-phenoxyacetamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-{2-4-(benzenesulfonyl)piperazin-1-ylethyl}-2-phenoxyacetamide hydrochloride
    • N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide:hydrochloride
    • 2-phenoxy-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
    • 1330335-52-8
    • N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE HYDROCHLORIDE
    • F2279-0086
    • N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide;hydrochloride
    • AKOS026681624
    • Inchi: 1S/C20H25N3O4S.ClH/c24-20(17-27-18-7-3-1-4-8-18)21-11-12-22-13-15-23(16-14-22)28(25,26)19-9-5-2-6-10-19;/h1-10H,11-17H2,(H,21,24);1H
    • InChI Key: HATHODJMTLLCKG-UHFFFAOYSA-N
    • SMILES: C(NCCN1CCN(S(C2=CC=CC=C2)(=O)=O)CC1)(=O)COC1=CC=CC=C1.[H]Cl

Computed Properties

  • Exact Mass: 439.1332552g/mol
  • Monoisotopic Mass: 439.1332552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 573
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.3Ų

N-{2-4-(benzenesulfonyl)piperazin-1-ylethyl}-2-phenoxyacetamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2279-0086-5mg
N-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-2-phenoxyacetamide hydrochloride
1330335-52-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2279-0086-1mg
N-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-2-phenoxyacetamide hydrochloride
1330335-52-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2279-0086-25mg
N-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-2-phenoxyacetamide hydrochloride
1330335-52-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2279-0086-10μmol
N-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-2-phenoxyacetamide hydrochloride
1330335-52-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2279-0086-40mg
N-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-2-phenoxyacetamide hydrochloride
1330335-52-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2279-0086-5μmol
N-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-2-phenoxyacetamide hydrochloride
1330335-52-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2279-0086-75mg
N-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-2-phenoxyacetamide hydrochloride
1330335-52-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2279-0086-50mg
N-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-2-phenoxyacetamide hydrochloride
1330335-52-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2279-0086-20μmol
N-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-2-phenoxyacetamide hydrochloride
1330335-52-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2279-0086-3mg
N-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-2-phenoxyacetamide hydrochloride
1330335-52-8 90%+
3mg
$63.0 2023-05-16

Additional information on N-{2-4-(benzenesulfonyl)piperazin-1-ylethyl}-2-phenoxyacetamide hydrochloride

Comprehensive Overview of N-{2-4-(benzenesulfonyl)piperazin-1-ylethyl}-2-phenoxyacetamide hydrochloride (CAS No. 1330335-52-8)

N-{2-4-(benzenesulfonyl)piperazin-1-ylethyl}-2-phenoxyacetamide hydrochloride (CAS No. 1330335-52-8) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its piperazine and benzenesulfonyl moieties, is often studied for its potential applications in drug discovery and development. Researchers are particularly interested in its molecular interactions, which may influence biological pathways relevant to therapeutic targets.

The structural complexity of N-{2-4-(benzenesulfonyl)piperazin-1-ylethyl}-2-phenoxyacetamide hydrochloride makes it a subject of advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are critical for elucidating its conformation and stability, which are essential for understanding its pharmacological profile. The compound's hydrochloride salt form enhances its solubility, a property highly valued in formulation development.

In recent years, the demand for piperazine derivatives like 1330335-52-8 has surged due to their versatility in medicinal chemistry. Searches for "piperazine-based drug candidates" or "benzenesulfonyl compounds in research" reflect the growing interest in this niche. The compound's potential role in modulating enzyme activity or receptor binding aligns with current trends in personalized medicine and targeted therapies.

From a synthetic perspective, N-{2-4-(benzenesulfonyl)piperazin-1-ylethyl}-2-phenoxyacetamide hydrochloride is often synthesized via multi-step organic reactions, including amide coupling and sulfonylation. Optimizing these processes is a key focus for chemists aiming to improve yield and purity. Discussions around "green chemistry approaches for sulfonamide synthesis" highlight the industry's shift toward sustainable practices.

The compound's nomenclature, while complex, follows IUPAC conventions, making it a useful case study for students and professionals alike. Queries such as "how to name piperazine derivatives" or "IUPAC rules for sulfonamides" are common among learners. Its phenoxyacetamide segment also draws parallels to agrochemical research, though its primary applications remain in pharmaceuticals.

Quality control of 1330335-52-8 involves stringent HPLC and GC analysis to ensure compliance with regulatory standards. This is particularly relevant given the emphasis on "impurity profiling in APIs" (Active Pharmaceutical Ingredients) in recent publications. The compound's stability under various storage conditions is another area of active investigation.

In summary, N-{2-4-(benzenesulfonyl)piperazin-1-ylethyl}-2-phenoxyacetamide hydrochloride represents a fascinating intersection of chemistry and biology. Its study contributes to broader conversations about "small molecule drug design" and "structure-activity relationships," making it a valuable subject for both academic and industrial research.

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